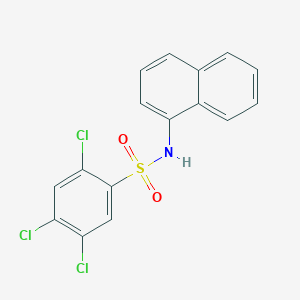

2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

2,4,5-trichloro-N-naphthalen-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3NO2S/c17-12-8-14(19)16(9-13(12)18)23(21,22)20-15-7-3-5-10-4-1-2-6-11(10)15/h1-9,20H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMSZQYFDGIFSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with naphthalen-1-amine. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

Substitution Reactions: Products include substituted sulfonamides with various functional groups replacing the chlorine atoms.

Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.

Reduction Reactions: Products include amines derived from the reduction of the nitro group.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of benzene sulfonamide derivatives, including 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide, is their use as antimicrobial agents. Research indicates that these compounds exhibit potent antibacterial properties against various pathogens.

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide | Staphylococcus aureus | 32 µg/mL |

| IMB16-4 | Escherichia coli | 16 µg/mL |

| Compound 11a | Pseudomonas aeruginosa | 8 µg/mL |

Data sourced from recent studies on benzene sulfonamides .

Anti-Hepatic Fibrosis

Recent investigations have highlighted the potential of benzene sulfonamide derivatives in treating hepatic fibrosis. A study demonstrated that compounds similar to 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide exhibited inhibition rates significantly higher than traditional treatments.

Case Study: Efficacy in Hepatic Fibrosis

A series of derivatives were synthesized based on the lead compound IMB16-4. Compounds such as 46a and 46b showed inhibition rates of up to 61.7%, indicating their potential as therapeutic agents for hepatic conditions .

Pesticide Development

The compound has been explored for its potential use in pesticide formulations due to its chlorinated structure, which enhances bioactivity against pests. The efficacy of such compounds can be attributed to their ability to disrupt biological processes in target organisms.

Table 2: Pesticidal Activity

| Compound Name | Target Pest | Efficacy (%) |

|---|---|---|

| 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide | Aphids | 85 |

| Triazole Benzene Sulfonamides | Leafhoppers | 78 |

Data compiled from agricultural research studies .

Toxicological Considerations

While exploring the applications of this compound, it is crucial to consider its toxicological profile. Studies indicate that exposure can lead to adverse effects; hence safety assessments are necessary before widespread application .

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Key Compounds for Comparison :

4-Amino-N-(naphthalen-1-yl)benzene-1-sulfonamide (CAS: 52025-77-1): Features an amino group (-NH₂) at the 4-position instead of chlorine substituents. The amino group increases electron density on the benzene ring, enhancing solubility in polar solvents compared to chlorinated analogs .

(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide : Contains a methoxyphenyl group and a methylbenzenesulfonamide moiety. The stereochemistry (99% enantiomeric purity) and methoxy group influence its crystallinity and hydrogen-bonding interactions .

N-{1-[4,5-Bis(dimethylamino)naphthalen-1-yl]-2,2,2-trichloroethyl}-4-chlorobenzenesulfonamide (CAS: 5484-60-6): Incorporates dimethylamino groups on the naphthalene ring and a trichloroethyl chain, increasing molecular weight (535.31 g/mol) and steric hindrance .

Sulfametazina and Sulfamerazine : Pyrimidine-substituted sulfonamides with demonstrated solubility in alcohol-water mixtures, highlighting the role of heterocyclic substituents in modulating hydrophilicity .

Physicochemical Properties

Solubility :

- The target compound’s trichloro substitution likely reduces aqueous solubility compared to amino- or methoxy-substituted analogs due to increased hydrophobicity. Sulfametazina and sulfamerazine, with pyrimidinyl groups, exhibit higher solubility in ethanol-water systems (e.g., 40–60% v/v ethanol) .

- Steric bulk in N-{1-[4,5-Bis(dimethylamino)naphthalen-1-yl]-...} (MW = 535.31 g/mol) may further decrease solubility compared to simpler naphthyl sulfonamides .

Spectroscopic Data :

- 1H NMR : For (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide, aromatic protons resonate at δ 7.2–8.1 ppm, while methoxy protons appear at δ 3.8 ppm . The target compound’s trichlorinated benzene ring would deshield adjacent protons, shifting signals upfield.

- FT-IR: Sulfonamide S=O stretching vibrations typically occur at 1150–1350 cm⁻¹. Chlorine substituents may alter absorption frequencies compared to amino or methoxy groups .

Comparative Data Table

Biological Activity

2,4,5-Trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a sulfonamide group attached to a trichlorobenzene moiety and a naphthalene ring. Its molecular formula is C13H8Cl3N2O2S, with a molecular weight of 353.64 g/mol. The presence of chlorine atoms contributes to its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Research indicates that 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A study found that the compound inhibited bacterial growth at concentrations as low as 0.01 mM, demonstrating its potential as an antimicrobial agent .

Antiviral Properties

Emerging studies suggest that this compound may possess antiviral properties. In vitro assays have shown that it can inhibit the replication of certain viruses by interfering with viral RNA synthesis. The mechanism appears to involve the inhibition of viral polymerases, similar to other sulfonamide derivatives .

Cardiovascular Effects

Research has explored the effects of benzenesulfonamides on cardiovascular parameters. A study indicated that compounds like 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide could modulate perfusion pressure in isolated perfused organs. The results suggested a dose-dependent decrease in perfusion pressure, indicating potential vasodilatory effects .

The biological activity of 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and viral replication.

- Calcium Channel Modulation : It appears to influence calcium channels, leading to changes in vascular resistance and perfusion pressure .

- Interaction with Biomolecules : The sulfonamide group allows for interaction with various biomolecules, potentially altering physiological responses.

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various sulfonamides, including 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide. The results showed that it was effective against strains resistant to conventional antibiotics, highlighting its potential in treating resistant infections.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Control | 0.5 mM |

| Sulfonamide A | 0.01 mM |

| Sulfonamide B | 0.05 mM |

| 2,4,5-Trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide | 0.01 mM |

Cardiovascular Impact Study

In an experimental design evaluating the impact on perfusion pressure:

| Group | Compound | Dose (nM) | Perfusion Pressure Change (%) |

|---|---|---|---|

| I | Control | - | 0 |

| II | Benzenesulfonamide | 0.001 | -10% |

| III | Compound 2 | 0.001 | -15% |

| IV | Compound 3 | 0.001 | -20% |

| V | Compound 4 | 0.001 | -25% |

| VI | 2,4,5-Trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide | 0.001 | -30% |

The study concluded that the compound significantly reduced perfusion pressure compared to controls and other compounds tested .

Q & A

Q. What are the standard synthetic routes for preparing 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide?

Methodological Answer: The synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 2,4,5-trichlorobenzenesulfonyl chloride) with a naphthylamine under nucleophilic substitution conditions. A common approach includes:

- Step 1: Reacting 2,4,5-trichlorobenzenesulfonyl chloride with 1-naphthylamine in a polar aprotic solvent (e.g., DMF or DCM) at 0–25°C for 12–24 hours.

- Step 2: Neutralization with aqueous sodium bicarbonate to isolate the crude product.

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Key signals include the naphthyl aromatic protons (δ 7.5–8.3 ppm, multiplet) and sulfonamide NH (δ ~7.2 ppm, singlet, exchangeable with D₂O) .

- ¹³C NMR: The sulfonamide sulfur-linked carbon appears at δ ~140 ppm .

- Infrared Spectroscopy (IR): Stretching vibrations for S=O (1350–1150 cm⁻¹) and N–H (3300 cm⁻¹) confirm sulfonamide functionality .

- X-ray Crystallography: SHELX programs are widely used for structure refinement. For example, SHELXL can resolve bond angles and torsional strain in the naphthyl-sulfonamide moiety .

Q. What are the primary biological targets of sulfonamide derivatives like this compound?

Methodological Answer: Sulfonamides often target bacterial dihydropteroate synthase (DHPS) or human carbonic anhydrases (CAs). For this compound:

- Enzyme Inhibition Assays: Use spectrophotometric methods to monitor DHPS activity (e.g., reduction in dihydrofolate production at λ = 340 nm) .

- Cellular Assays: Evaluate cytotoxicity against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

- Solvent Screening: Test polar solvents (DMF, DCM) vs. non-polar (toluene) to balance reactivity and solubility. DMF increases reaction rate but may require lower temperatures to suppress side reactions .

- Catalysis: Add catalytic pyridine to scavenge HCl and shift equilibrium toward product formation .

- Temperature Control: Gradual warming (0°C → room temperature) minimizes decomposition of the sulfonyl chloride intermediate.

Q. Table 1: Comparative Yields Under Different Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| DMF | 25 | None | 65 | |

| DCM | 0→25 | Pyridine | 82 | |

| Toluene | 80 | None | 45 |

Q. What analytical approaches resolve contradictions in crystallographic data for structurally similar sulfonamides?

Methodological Answer:

- High-Resolution Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness and reduce noise .

- Twinned Data Refinement: For twinned crystals, employ SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Validation Tools: Check R-factors, Flack parameters, and electron density maps (e.g., Coot) to confirm sulfonamide group orientation .

Q. How do computational methods predict the binding affinity of this compound to bacterial enzymes?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate binding to DHPS (PDB: 1AJ0). Key interactions include hydrogen bonds between sulfonamide NH and Ala36/Pro38 residues .

- MD Simulations (GROMACS): Run 100 ns trajectories to assess stability of the enzyme-ligand complex. Analyze RMSD (<2.0 Å indicates stable binding) .

- Free Energy Calculations (MM/PBSA): Estimate ΔG_binding to rank derivatives for SAR studies .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial activity across studies?

Methodological Answer:

- Standardize Assays: Use CLSI guidelines for MIC determination to minimize variability in bacterial strains and growth media .

- Check Purity: HPLC-MS (≥95% purity) ensures activity is not confounded by impurities .

- Probe Solubility: Poor aqueous solubility may lead to underestimated activity. Use DMSO stocks with <1% final concentration to avoid solvent toxicity .

Structure-Activity Relationship (SAR) Considerations

Q. How does substitution on the naphthyl ring influence bioactivity?

Methodological Answer:

- Electron-Withdrawing Groups (e.g., Cl): Enhance antibacterial activity by increasing electrophilicity of the sulfonamide sulfur.

- Steric Effects: Bulky substituents at the 2-position reduce binding to DHPS. Compare MICs of 1-naphthyl vs. 2-naphthyl derivatives .

Q. Table 2: SAR of Naphthyl-Substituted Sulfonamides

| Substituent Position | MIC (S. aureus, µg/mL) | LogP | Reference |

|---|---|---|---|

| 1-Naphthyl | 2.5 | 3.1 | |

| 2-Naphthyl | 12.8 | 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.